N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
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Description
“N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al. in 2018 . According to the properties of the catalytic system, triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Chemical Reactions Analysis
Triazole compounds have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .Scientific Research Applications
- Background : 1,2,4-triazoles are versatile compounds found in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science research .
- Application : This compound can be used as a building block for the construction of 1,2,4-triazole-fused heterocycles. Researchers have developed a practical regioselective synthesis of 1,2,4-triazoles using amine oxidase-inspired catalysis. The method involves coupling readily available nucleophilic components (a primary amine and hydrazine) in the presence of a Lewis acid (FeCl3) as a co-catalyst and oxygen as the terminal oxidant. The resulting 1,2,4-triazoles exhibit structural diversity, synthetic bioactivity, and drug linkages .
- Application : A highly effective method for synthesizing 1,5-disubstituted-1,2,4-triazoles was reported. This method involves the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition reaction. The method features high regioselectivity, good functional group tolerance, and a wide substrate scope .
- Application : Researchers have attempted to design next-generation fused ring energetic materials based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. By altering the substituent groups, they aim to enhance sensitivity and tailor properties for specific applications .
1,2,4-Triazole-Fused Heterocycles
1,5-Disubstituted-1,2,4-Triazoles
Energetic Materials Design
properties
IUPAC Name |
N-cyclohexyl-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c25-17-12-10-16(11-13-17)14-28-22(32)19-8-4-5-9-20(19)30-23(28)27-29(24(30)33)15-21(31)26-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASFGPADGNDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide |
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